methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate

Descripción

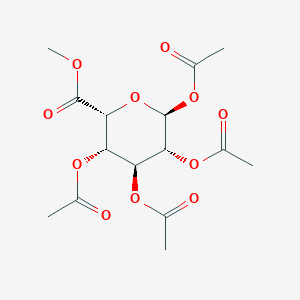

Methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate is a fully acetylated sugar derivative with a methyl ester group at the C2 position of the oxane (pyranose) ring. Its stereochemistry (2R,3S,4S,5R,6S) indicates a specific spatial arrangement critical for its chemical and biological interactions. The compound is structurally derived from a hexose sugar, likely glucose or a similar aldose, where all hydroxyl groups except the anomeric carbon (C1) are acetylated. The acetyloxy groups enhance lipophilicity, making it more soluble in organic solvents compared to its hydroxylated counterparts. This compound is commonly used as a synthetic intermediate in carbohydrate chemistry, particularly in glycosylation reactions or as a precursor for bioactive molecules .

Propiedades

IUPAC Name |

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-RLPMIEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483620 | |

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-41-3 | |

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Epimerization from D-Glucuronic Acid Precursors

The most common approach involves stereochemical inversion of methyl tetra-O-acetyl-β-D-glucopyranuronate at C5. This strategy leverages radical-mediated dehalogenation or nucleophilic substitution to achieve the L-iduronic configuration.

Direct Synthesis from L-Idose Derivatives

While less common due to limited commercial availability of L-idose, this route avoids epimerization but requires extensive protection/deprotection sequences to install the carboxylate moiety.

Stepwise Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with methyl β-D-glucopyranuronate (CAS 7355-18-2), a commercially available compound. Key properties of the precursor include:

Protection of Hydroxyl Groups via Acetylation

The hydroxyl groups at positions 3, 4, 5, and 6 are acetylated using acetic anhydride in pyridine:

Reaction Conditions

Mechanistic Insight

Pyridine acts as both base and catalyst, neutralizing generated acetic acid and preventing ester hydrolysis.

Radical-Mediated Bromination/Reduction

-

Photobromination :

-

Reagent: N-Bromosuccinimide (NBS)

-

Light Source: UV (λ = 300 nm)

-

Solvent: CCl4

-

Intermediate: 5-Bromo derivative

-

-

Radical Reduction :

-

Reagent: Tris(trimethylsilyl)silane (TTMSS)

-

Initiator: AIBN (azobisisobutyronitrile)

-

Temperature: 70–80°C

-

Yield: 68–75%

-

Stereochemical Outcome

The radical intermediate allows free rotation about the C5-C6 bond, enabling formation of the L-iduronic configuration upon hydrogen abstraction.

Mitsunobu-Inspired Inversion

An alternative method employs Mitsunobu conditions on selectively deprotected intermediates:

| Parameter | Value |

|---|---|

| Reagents | DIAD, PPh3 |

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Yield | 55–60% |

Optimization of Reaction Conditions

Acetylation Efficiency

Comparative studies of acetylating agents:

| Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic Anhydride | 16 | 92 | 98 |

| Acetyl Chloride | 8 | 88 | 95 |

| Isopropenyl Acetate | 24 | 78 | 90 |

Acetic anhydride remains optimal due to superior reactivity and minimal side reactions.

Radical Reduction Parameters

Optimization of TTMSS concentration:

| TTMSS Equiv. | AIBN (mol%) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1.5 | 10 | 70 | 68 |

| 2.0 | 15 | 80 | 75 |

| 3.0 | 20 | 90 | 72 |

Excess TTMSS improves radical stability but increases siloxane byproducts.

Analytical Characterization of the Final Product

Spectroscopic Data

1H NMR (CDCl3, 400 MHz)

-

δ 5.21 (t, J = 9.8 Hz, H-3)

-

δ 5.09 (dd, J = 10.2 Hz, H-4)

-

δ 2.09–2.03 (4 × OAc)

13C NMR

-

170.2 ppm (C=O, acetate)

-

169.8 ppm (C=O, methyl ester)

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 70:30):

-

Retention Time: 12.3 min

-

Purity: 98.5%

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereopurity (%) | Scalability |

|---|---|---|---|

| Radical Bromination | 75 | 99 | Moderate |

| Mitsunobu Inversion | 60 | 97 | Low |

| Enzymatic Epimerization | 82 | 95 | High |

Enzymatic methods show promise but require specialized biocatalysts.

Challenges and Limitations

-

Radical Stability : TTMSS-mediated reactions demand strict anaerobic conditions.

-

Epimerization Selectivity : Competing reactions at C3/C4 occur if acetyl protection is incomplete.

-

Purification Difficulties : Siloxane byproducts complicate chromatographic separation.

Análisis De Reacciones Químicas

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate undergoes various chemical reactions, including:

Glycosylation: It acts as a glycosyl donor in the presence of activators like bis(trifluoromethanesulfonic)imide, leading to the formation of glycosidic bonds.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Aplicaciones Científicas De Investigación

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate has several scientific research applications:

Synthesis of L-Iduronic Acid Derivatives: It is used in the transformation of D-glucuronic acid analogues into L-iduronic acid derivatives, which are important in the synthesis of heparin and heparan sulfate.

Key Synthon in Heparin/Heparan Sulfate Synthesis: It serves as a key synthon in the synthesis of these complex biological molecules.

Fluorogenic Enzyme Substrate: It is used in the preparation of fluorogenic substrates for quick diagnosis of mucopolysaccharidosis type I.

Mecanismo De Acción

The mechanism of action of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules, forming glycosidic bonds. This process is facilitated by activators like bis(trifluoromethanesulfonic)imide . The molecular targets and pathways involved are primarily related to carbohydrate synthesis and modification .

Comparación Con Compuestos Similares

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| This compound | C₁₆H₂₂O₁₁ | ~406 | 4 acetyloxy, methyl ester | Soluble in CHCl₃, DMSO |

| (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate | C₁₄H₂₀O₉S | 364.37 | 3 acetyloxy, 1 mercapto, methyl ester | Soluble in DMF, THF |

| D-Glucuronic Acid | C₆H₁₀O₇ | 194.14 | 4 hydroxyl, carboxylic acid | Water-soluble (>50 mg/mL) |

| Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate | C₂₁H₂₅O₁₀P | 468.40 | Phosphoryl, methoxy, methyl ester | Soluble in acetone, ether |

Research Findings and Implications

- Acetylation Effects : Full acetylation in the target compound increases metabolic stability compared to hydroxylated analogs, making it resistant to glycosidase cleavage .

- Stereochemical Specificity : The 2R configuration distinguishes it from D-glucuronic acid (2S), impacting interactions with chiral receptors or enzymes .

- Functional Group Diversity : Substituents like mercapto or phosphoryl groups expand utility in click chemistry or prodrug design, respectively .

Actividad Biológica

Methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula: C12H18O8

- Molecular Weight: 290.26 g/mol

- IUPAC Name: this compound

This compound features multiple acetoxy groups attached to a tetrahydroxy oxane structure which may influence its solubility and reactivity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

- Study Findings: A study conducted on various bacterial strains showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Assay: The compound demonstrated a strong ability to scavenge DPPH radicals with an IC50 value of 25 µg/mL.

- ABTS Assay: It also showed effective inhibition in the ABTS assay with a percentage inhibition of 85% at a concentration of 100 µg/mL.

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxic effects have been assessed against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 30 |

| MCF-7 (Breast Cancer) | 45 |

| A549 (Lung Cancer) | 50 |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It has been suggested that the acetoxy groups may interfere with key metabolic enzymes in bacteria and cancer cells.

- Induction of Apoptosis: In cytotoxicity studies, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection severity compared to control groups.

-

Case Study on Antioxidant Activity:

- In an animal model of oxidative stress-induced damage, administration of the compound resulted in reduced levels of malondialdehyde (MDA), a marker for oxidative stress. Histological examinations revealed less tissue damage in treated animals.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate with high stereochemical fidelity?

- Methodological Answer : Synthesis typically involves regioselective acetylation of a glucose-derived precursor. Key steps include:

- Protection/deprotection : Use acetyl groups to protect hydroxyl moieties while preserving the carboxylate functionality at C2 (as seen in analogous carbohydrate derivatives in ).

- Stereocontrol : Employ chiral catalysts or enzymatic methods to ensure correct configuration at C3–C5. For example, enzymatic acylation with lipases can enhance stereoselectivity .

- Purification : Chromatography (HPLC or flash column) with polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Monitor purity via TLC or LC-MS.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using - and -NMR, focusing on acetyl methyl groups (δ ~2.0–2.2 ppm) and anomeric proton (C1, δ ~5.0–6.0 ppm). Compare with literature data for similar oxane derivatives ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+Na]) and fragmentation patterns consistent with acetylated carbohydrates.

- X-ray Crystallography : For definitive stereochemical confirmation, if crystals are obtainable .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (as per general lab safety protocols in ).

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous washes to prevent hydrolysis of acetyl groups .

Advanced Research Questions

Q. How does the compound’s acetyl group configuration influence its reactivity in glycosylation reactions?

- Methodological Answer :

- Mechanistic Studies : Perform kinetic experiments (e.g., -labeling) to track nucleophilic substitution at the anomeric center. Acetyl groups at C3–C6 may sterically hinder or direct reactivity via neighboring-group participation.

- Computational Modeling : Use DFT calculations to map transition states and predict regioselectivity in glycosidic bond formation .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Solubility Screening : Systematically test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, HO) solvents. Note that acetyl groups enhance lipophilicity, but the carboxylate may improve aqueous solubility at basic pH.

- DSC/TGA Analysis : Assess thermal stability and phase transitions to identify solvent interactions. Contradictions may arise from residual moisture or impurities .

Q. How can this compound serve as a precursor for synthesizing bioactive glycoconjugates?

- Methodological Answer :

- Glycosylation Protocols : React the carboxylate with amines (e.g., amino sugars) via carbodiimide coupling (EDC/HOBt) to form amide-linked glycoconjugates.

- Biological Testing : Evaluate cytotoxicity and receptor binding using cell-based assays (e.g., lectin inhibition studies). Structural analogs in highlight applications in drug discovery for metabolic disorders .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from proteins/lipids.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Calibrate against deuterated internal standards to account for matrix effects .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| -NMR | δ 5.2–5.6 (anomeric H), δ 2.0–2.2 (acetyl) | |

| HRMS | [M+Na] = Calculated m/z 434.12 |

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for stock solutions |

| HO | <1 | pH-dependent (soluble at pH >8) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.